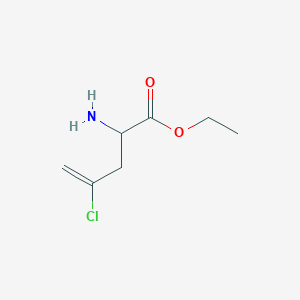

Ethyl 2-amino-4-chloropent-4-enoate

CAS No.:

Cat. No.: VC16580215

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12ClNO2 |

|---|---|

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | ethyl 2-amino-4-chloropent-4-enoate |

| Standard InChI | InChI=1S/C7H12ClNO2/c1-3-11-7(10)6(9)4-5(2)8/h6H,2-4,9H2,1H3 |

| Standard InChI Key | ZFQRLLZEKHMAQH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CC(=C)Cl)N |

Introduction

Ethyl 2-amino-4-chloropent-4-enoate is an organic compound with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It is a derivative of pentenoic acid, featuring an amino group and a chlorine atom on the pentenoate backbone. This compound is of interest in synthetic organic chemistry due to its unique structural features, which allow it to participate in various chemical reactions.

Synthesis and Reactions

The synthesis of Ethyl 2-amino-4-chloropent-4-enoate typically involves organic synthesis techniques. While specific synthesis methods for this compound are not widely documented, similar compounds like Methyl 2-amino-4-chloropent-4-enoate are synthesized using continuous flow reactors to enhance mixing and reaction rates.

Ethyl 2-amino-4-chloropent-4-enoate can undergo various chemical reactions due to its functional groups. The amino group can participate in hydrogen bonding, while the chlorine atom may engage in halogen bonding, making it useful for interactions with biological targets.

Biological Activity

Although specific biological activity data for Ethyl 2-amino-4-chloropent-4-enoate is limited, compounds with similar structures, such as Methyl 2-amino-4-chloropent-4-enoate, have shown potential in biological research. These compounds can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Applications and Future Research

Ethyl 2-amino-4-chloropent-4-enoate, due to its structural similarities with other bioactive compounds, may have applications in drug development. Its ability to undergo various chemical transformations makes it a valuable intermediate for further research.

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-amino-4-chloropent-4-enoate | Ethyl group, amino and chlorine on pentenoate backbone | Variation in solubility and reactivity compared to methyl derivative |

| Methyl 2-amino-4-chloropent-4-enoate | Methyl group, amino and chlorine on pentenoate backbone | Potential biological activities, versatile in chemical reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume